5-Amino-2-(2,2,2-trifluoroethyl)benzoic acid
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Overview
Description
5-Amino-2-(2,2,2-trifluoroethyl)benzoic acid is an organic compound characterized by the presence of an amino group and a trifluoroethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2,2,2-trifluoroethyl)benzoic acid typically involves the introduction of the trifluoroethyl group and the amino group onto a benzoic acid derivative. One common method is the reaction of 2-(2,2,2-trifluoroethyl)benzoic acid with ammonia or an amine under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including halogenation, nitration, and reduction reactions, followed by purification steps to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(2,2,2-trifluoroethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoroethyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted benzoic acids.
Scientific Research Applications
5-Amino-2-(2,2,2-trifluoroethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-(2,2,2-trifluoroethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoroethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(trifluoromethyl)benzoic acid
- 2-Amino-5-(trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzoic acid
Comparison
Compared to similar compounds, 5-Amino-2-(2,2,2-trifluoroethyl)benzoic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
Molecular Formula |
C9H8F3NO2 |
---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
5-amino-2-(2,2,2-trifluoroethyl)benzoic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)4-5-1-2-6(13)3-7(5)8(14)15/h1-3H,4,13H2,(H,14,15) |
InChI Key |
JPIPLPCMAALGHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)CC(F)(F)F |
Origin of Product |
United States |
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